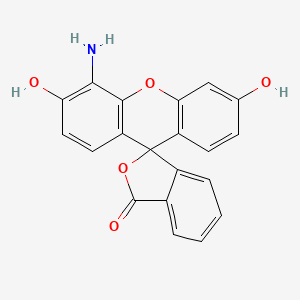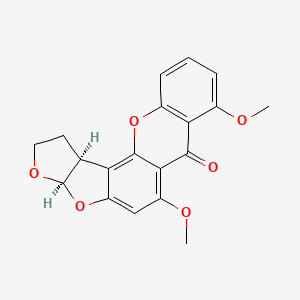
8-O-Methyldihydrosterigmatocystin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-O-methyldihydrosterigmatocystin is a sterigmatocystin that is the 8-O-methyl derivative of dihydrosterigmatocystin. It has a role as a metabolite. It is a member of sterigmatocystins and a cyclic acetal. It derives from a dihydrosterigmatocystin.
Wissenschaftliche Forschungsanwendungen
1. Role in Methylation Pathways
Research indicates that methylation, a crucial biochemical process, involves various compounds, including those structurally related to 8-O-Methyldihydrosterigmatocystin. For instance, studies on enzymes within the methylation pathway, such as DNA methyltransferase, demonstrate their significant roles in biological functions ranging from gene expression regulation to DNA repair mechanisms (Ikeda, Namekawa, Sugimoto, & Kume, 2010).
2. Impact on DNA Repair and Stability
8-O-Methyldihydrosterigmatocystin or its related compounds are implicated in DNA repair processes. For example, the activity of human 8-oxoguanine DNA glycosylase, which removes mutagenic DNA lesions, is significantly influenced by local DNA sequence contexts and could be relevant to the functioning of compounds like 8-O-Methyldihydrosterigmatocystin (Sassa, Beard, Prasad, & Wilson, 2012).
3. Relevance in Cancer Research
In cancer research, compounds structurally akin to 8-O-Methyldihydrosterigmatocystin are studied for their roles in carcinogenesis and potential as therapeutic targets. Oxidative DNA modifications, such as those studied in the context of 8-hydroxy-2'-deoxyguanosine, are associated with carcinogenesis and cellular transformation (Zhang, Xu, Kamendulis, & Klaunig, 2000).
4. Influence on Cell Signaling and Regulation
The interaction of 8-O-Methyldihydrosterigmatocystin-related compounds with cell signaling pathways is a significant area of study. For instance, interleukin-8, a chemokine structurally distinct but potentially sharing mechanistic pathways, is crucial in regulating cancer cell migration and angiogenesis, highlighting the broader implications of such compounds in cell regulation (Waugh & Wilson, 2008).
5. Applications in Pharmacology and Drug Development
The structural characteristics of 8-O-Methyldihydrosterigmatocystin and related compounds are instrumental in the development of new pharmacological agents. Research into anti-infective 8-aminoquinoline therapeutics, for instance, highlights the importance of structural analogs in enhancing therapeutic efficacy and reducing toxicity (Chaurasiya, Liu, Doerksen, Nanayakkara, Walker, & Tekwani, 2021).
Eigenschaften
Produktname |
8-O-Methyldihydrosterigmatocystin |
|---|---|
Molekularformel |
C19H16O6 |
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
(3S,7R)-11,15-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,9,11,14(19),15,17-hexaen-13-one |
InChI |
InChI=1S/C19H16O6/c1-21-10-4-3-5-11-15(10)17(20)16-12(22-2)8-13-14(18(16)24-11)9-6-7-23-19(9)25-13/h3-5,8-9,19H,6-7H2,1-2H3/t9-,19+/m0/s1 |
InChI-Schlüssel |
WSBZDTWHZJNGKQ-ZRNGKTOUSA-N |
Isomerische SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)[C@@H]5CCO[C@@H]5O4)OC |
Kanonische SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5CCOC5O4)OC |
Synonyme |
1,2-dihydro-O-methylsterigmatocystin DHOMST |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1254766.png)
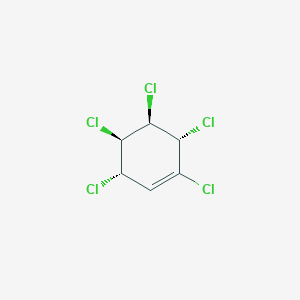


![(2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl) 1H-pyrrole-2-carboxylate](/img/structure/B1254771.png)
![(4R)-4-[(8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1254774.png)

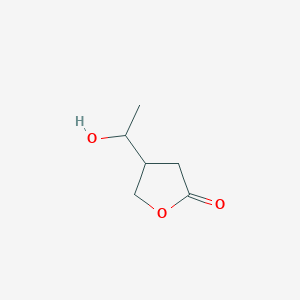
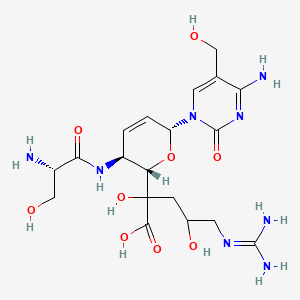
![4-[(R)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoylamino]-1-phenylethylamino]-4-oxobutyric acid](/img/structure/B1254782.png)
![(4aR,6R,7R,7aS)-6-(6-amino-1-oxo-9H-1lambda(5)-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda(5)-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B1254783.png)
![8-Azabicyclo[3.2.1]octane-2,6-diol 6-acetate](/img/structure/B1254785.png)
